Compound Description: This compound features a pyrazole ring substituted with a chlorine atom and an ethyl group, connected to a acrylate moiety via a carboxamide linkage. This acrylate unit further connects to a 4-fluorophenyl group. The compound's structure is stabilized by intramolecular hydrogen bonds. []
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide
Compound Description: This compound features a pyrazole ring substituted with two phenyl groups, connected to a benzamide moiety via a carboxamide linkage. This benzamide is further substituted with a cyano group at the 3rd position. This compound demonstrates anti-inflammatory activity, potentially acting as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). []
Compound Description: This compound possesses a pyrazole ring with substitutions at the 1 and 3 positions. A 2-fluorophenyl group occupies the 1st position while a phenyl group is present at the 3rd position. This pyrazole ring connects to a benzamide moiety through a carboxamide linkage. The benzamide further carries a nitro group at the 4th position. This compound demonstrates notable anti-inflammatory activity, suggesting potential as a lead compound for developing positive allosteric modulators targeting the treatment of traumatic brain injury. []
Compound Description: MPPA is classified as a positive allosteric modulator (PAM) of the metabotropic glutamate subtype 5 (mGlu5) receptor. It exhibits biased PAM characteristics, displaying stronger positive cooperativity with orthosteric agonists in specific signaling pathways. It shows a preference for ERK1/2 phosphorylation and Ca2+ mobilization over IP1 accumulation and receptor internalization. []
Compound Description: This compound functions as a positive allosteric modulator (PAM) of the metabotropic glutamate subtype 5 (mGlu5) receptor. Notably, it is a close analog of 1-(4-(2-chloro-4-fluorophenyl)piperazin-1-yl)-2-(pyridin-4-ylmethoxy)ethanone, differing only in the position of fluorine on the phenyl ring. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Trelagliptin, also known as SYR-472, is a long acting dipeptidyl peptidase-4 (DPP-4) inhibitor that is being developed by Takeda for the treatment of type 2 diabetes (T2D). Once-weekly SYR-472 treatment produced clinically and statistically significant improvements in glycaemic control in patients with type 2 diabetes. It was well tolerated and might be a new treatment option for patients with this disease. Trelagliptin (Zafatek(®)) was approved in Japan for the treatment of type 2 diabetes mellitus (T2DM).
Trenbolone is an analytical reference standard categorized as an anabolic androgenic steroid. Trenbolone is regulated as a Schedule III compound in the United States. This product is intended for research and forensic applications. Trenbolone is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence. Trenbolone is an oxo steroid. Trenbolone, also known as trienolone or trienbolone, is a steroid used on livestock to increase muscle growth and appetite. To increase its effective half-life, trenbolone is administered as a prodrug as an ester conjugate such as [trenbolone acetate], trenbolone enanthate, or trenbolone cyclohexylmethylcarbonate. Plasma lipases then cleave the ester group in the bloodstream leaving free trenbolone.